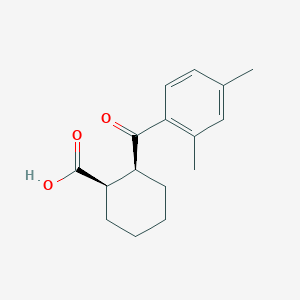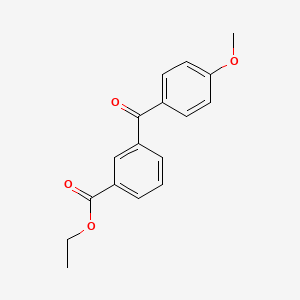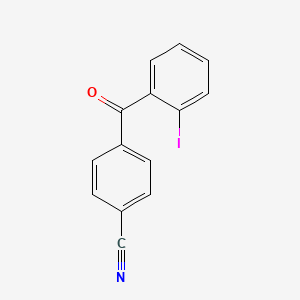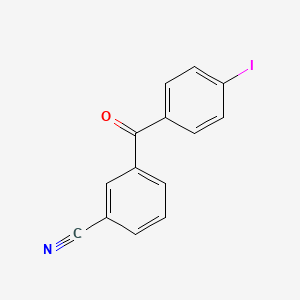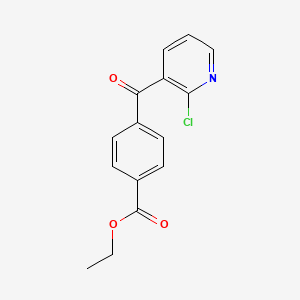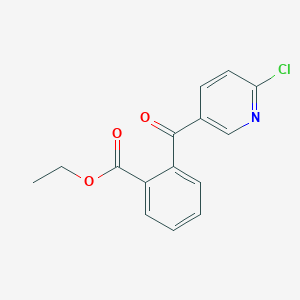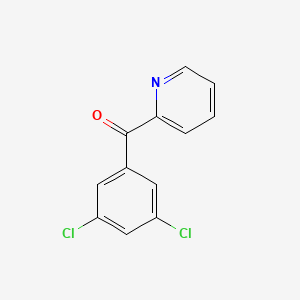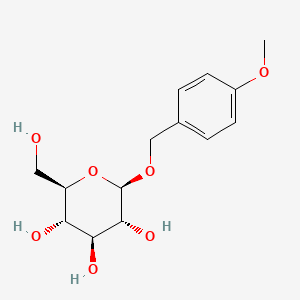
4-Methoxybenzyl beta-D-glucopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxybenzyl glucoside, also known as P-anisyl glucoside, belongs to the class of organic compounds known as o-glycosyl compounds. These are glycoside in which a sugar group is bonded through one carbon to another group via a O-glycosidic bond. 4-Methoxybenzyl glucoside exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, 4-methoxybenzyl glucoside is primarily located in the cytoplasm. Outside of the human body, 4-methoxybenzyl glucoside can be found in fruits and herbs and spices. This makes 4-methoxybenzyl glucoside a potential biomarker for the consumption of these food products.
科学的研究の応用
Biochemical Analysis and Clinical Diagnostics
4-Methoxybenzyl beta-D-glucopyranoside and related compounds are often used as substrates in biochemical assays. For example, urinary N-acetyl-beta-D-glucosaminidase (NAG) activity is measured using a chromogenic substrate closely related to 4-Methoxybenzyl beta-D-glucopyranoside, providing insights into early diabetic nephropathy and glycaemic control in diabetes patients (Watts et al., 1988). Similarly, alpha-glucosidase activity in serum, important for assessing cystic fibrosis and pancreatitis, is measured using a fluorogenic substrate akin to 4-Methoxybenzyl beta-D-glucopyranoside (Porter et al., 1986).
Enzymatic Studies and Therapeutic Monitoring
Enzymatic activity measurements are vital for understanding various diseases and guiding treatment strategies. For instance, β-glucocerebrosidase activity in Gaucher patients' leukocytes is measured using a method involving a substrate related to 4-Methoxybenzyl beta-D-glucopyranoside, helping in therapeutic decision-making and treatment optimization (Colomer et al., 2014). Also, the presence of certain enzyme activities, like salivary β-glucosidase, has been linked to conditions such as halitosis, offering potential therapeutic targets (Teixeira Essenfelder et al., 2021).
Pharmacokinetics and Drug Monitoring
Compounds similar to 4-Methoxybenzyl beta-D-glucopyranoside are used in the pharmacokinetic modeling of drugs, aiding in understanding drug metabolism and optimizing dosage. For instance, 4'-demethylepipodophyllotoxin 9-(4,6-O-ethylidene-beta-D-glucopyranoside)'s metabolite formation and elimination were studied in cancer patients, providing essential insights for therapy customization (Pelsor et al., 1978).
Molecular and Genetic Research
On a molecular level, genetic studies often utilize compounds structurally related to 4-Methoxybenzyl beta-D-glucopyranoside. A study identified a variant in the hTAS2R16 gene, encoding a taste receptor for bitter beta-glucopyranosides, which is significantly associated with alcohol dependence, showing the genetic interplay between taste perception and addiction (Hinrichs et al., 2006).
Diagnostic Marker Identification
Enzymatic activities, when aberrant, serve as markers for various diseases. For example, plasma lysosomal glycohydrolases, including enzymes related to 4-Methoxybenzyl beta-D-glucopyranoside, are studied to understand their potential as diagnostic markers in the general population, highlighting the importance of such compounds in early disease detection and population health studies (Lombardo et al., 1996).
特性
CAS番号 |
81381-72-8 |
|---|---|
製品名 |
4-Methoxybenzyl beta-D-glucopyranoside |
分子式 |
C14H20O7 |
分子量 |
300.3 g/mol |
IUPAC名 |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(4-methoxyphenyl)methoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C14H20O7/c1-19-9-4-2-8(3-5-9)7-20-14-13(18)12(17)11(16)10(6-15)21-14/h2-5,10-18H,6-7H2,1H3/t10-,11-,12+,13-,14-/m1/s1 |
InChIキー |
GRBSGJQPRONUPW-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)O)O |
正規SMILES |
COC1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)O)O |
melting_point |
137-138°C |
物理的記述 |
Solid |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



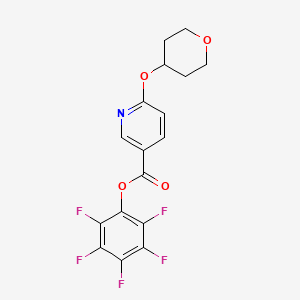
![Pentafluorophenyl 4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate](/img/structure/B1613048.png)
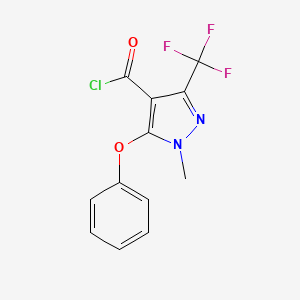
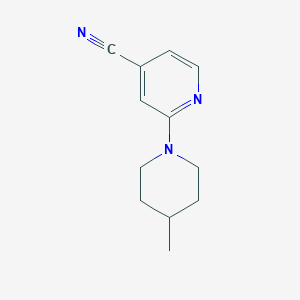
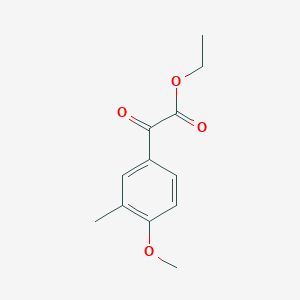
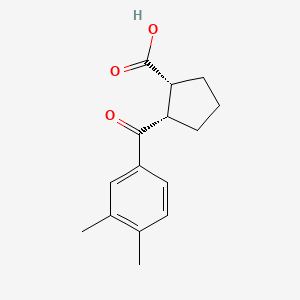
![cis-2-[2-(3-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1613058.png)
